N-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-9-methyl-9H-purin-6-amine
Overview
Description
Potent and selective positive modulator of type SK2/3 channels
NS13001 is a selective SK2/3 modulator that acts as a potential therapeutic agent for treatment of SCA2.
Biochemical Analysis
Biochemical Properties
NS13001 interacts with SK channels, specifically SK2 and SK3, with EC50s of 1.8 and 0.14 μM respectively . The nature of these interactions is allosteric modulation, which means that NS13001 binds to a site on the SK channels that is distinct from the primary active site, leading to changes in the channels’ activity .
Cellular Effects
The effects of NS13001 on cells are primarily mediated through its modulation of SK channels. By enhancing the activity of these channels, NS13001 can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, NS13001 exerts its effects by binding to and modulating the activity of SK channels . This binding is thought to occur at an allosteric site on the channels, leading to changes in their conformation and activity. The resulting increase in SK channel activity can then lead to various downstream effects, including changes in cell signaling, gene expression, and metabolism .
Metabolic Pathways
NS13001 is involved in the modulation of SK channels, which play a role in various metabolic pathways
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-9-methylpurin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN7/c1-10-8-11(2)25(23-10)17-21-15(14-16(22-17)24(3)9-19-14)20-13-6-4-12(18)5-7-13/h4-9H,1-3H3,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQOPNIPUIOXHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C3C(=N2)N(C=N3)C)NC4=CC=C(C=C4)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1063331-94-1 | |
Record name | NS13001 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16898 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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